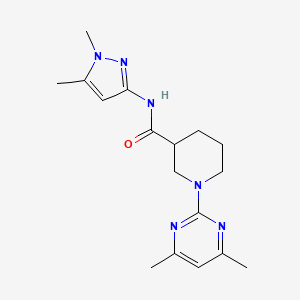
2-hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both quinoline and triazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Coupling of the Quinoline and Triazole Moieties: The final step involves coupling the quinoline core with the triazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and automated systems for the cycloaddition and coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives
Reduction: Formation of 2-hydroxyquinoline derivatives
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties due to the conjugated system of the quinoline and triazole rings.
Industrial Chemistry: It can be used as a precursor for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its structure and function, which is a common mechanism for anticancer agents.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Similar in structure but lacks the quinoline core.
1-Hydroxy-N-(1H-1,2,4-triazol-3-yl)tetrazole-5-carboxamide: Contains a tetrazole ring instead of a quinoline ring.
Uniqueness
2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)quinoline-4-carboxamide is unique due to the combination of the quinoline and triazole moieties, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C12H9N5O2 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-oxo-N-(1H-1,2,4-triazol-5-yl)-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C12H9N5O2/c18-10-5-8(7-3-1-2-4-9(7)15-10)11(19)16-12-13-6-14-17-12/h1-6H,(H,15,18)(H2,13,14,16,17,19) |
InChI Key |
UKCHBCUWBDCJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14934974.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B14934979.png)

![1-benzyl-N-{2-[(cyclohexylacetyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14935004.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B14935011.png)
![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)
![4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)

![N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)

![4-({[(2-Phenyl-1,3-thiazol-4-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B14935047.png)
![N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B14935060.png)
